Methyl 1-(4-chlorophenyl)-4-hydrazino-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
Description
Methyl 1-(4-chlorophenyl)-4-hydrazino-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a pyridazine derivative characterized by a hydrazino (-NH-NH₂) substituent at position 4, a 4-chlorophenyl group at position 1, and a methyl ester at position 3. The hydrazino group distinguishes it from analogs with alternative substituents, influencing its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
methyl 1-(4-chlorophenyl)-4-hydrazinyl-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-20-12(19)11-9(15-14)6-10(18)17(16-11)8-4-2-7(13)3-5-8/h2-6,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRMLPFKVZBSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1NN)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-chlorophenyl)-4-hydrazino-6-oxo-1,6-dihydro-3-pyridazinecarboxylate typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as diethyl oxalate, under reflux conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a base such as sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chlorophenyl)-4-hydrazino-6-oxo-1,6-dihydro-3-pyridazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 1-(4-chlorophenyl)-4-hydrazino-6-oxo-1,6-dihydro-3-pyridazinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of Methyl 1-(4-chlorophenyl)-4-hydrazino-6-oxo-1,6-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 4
a) Chloro Substituent (Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate)
- CAS : 129109-19-9
- Molecular Formula : C₁₂H₈Cl₂N₂O₃
- Molecular Weight : 299.11 g/mol
- Key Properties: Higher lipophilicity due to the chloro group (Cl). Reduced hydrogen-bonding capacity compared to hydrazino. Melting point: 167–169°C; predicted pKa: -3.66 .
Comparison: The chloro derivative is less polar than the hydrazino analog, likely leading to lower aqueous solubility. Its electron-withdrawing nature may alter the pyridazine ring’s electronic profile, affecting reactivity in substitution reactions .
b) Sulfanyl Substituent (Methyl 1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate)
- CAS : 338405-77-9
- Molecular Formula : C₁₉H₁₅ClN₂O₃S
- Molecular Weight : 386.85 g/mol
- Key Properties: Enhanced lipophilicity due to the aromatic sulfanyl group. Predicted to exhibit greater metabolic stability compared to hydrazino derivatives .
c) Hydroxy Substituent (Methyl 1-(2,4-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate)
- CAS : 141222-98-2
- Molecular Formula : C₁₂H₈Cl₂N₂O₄
- Molecular Weight : 331.11 g/mol
- Key Properties :
Comparison: The hydroxy substituent enhances solubility in polar solvents but may reduce stability under acidic or oxidative conditions.
Ester Group Variations
a) Ethyl Ester (Ethyl 1-(4-chlorophenyl)-6-oxo-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate)
- CAS : 339031-00-4
- Molecular Formula : C₁₆H₁₇ClN₂O₃S
- Molecular Weight : 352.84 g/mol
- Key Properties :
Electronic and Functional Group Effects
*Calculated molecular weight based on formula C₁₂H₁₀ClN₄O₃.
Biological Activity
Methyl 1-(4-chlorophenyl)-4-hydrazino-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a pyridazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a chlorophenyl group and a hydrazino moiety, which contribute to its biological activity. The IUPAC name for this compound is methyl 1-(4-chlorophenyl)-4-hydrazinyl-6-oxopyridazine-3-carboxylate, with the following chemical formula:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Potential
The compound has shown promise in anticancer research, particularly against certain types of cancer cells. Studies have reported that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The hydrazino group plays a critical role in this activity by forming hydrogen bonds with specific targets within the cancer cells.
3. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect may be linked to the compound's ability to modulate signaling pathways associated with inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydrazino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity.
- Hydrophobic Interactions : The chlorophenyl group enhances hydrophobic interactions with lipid membranes, facilitating cellular uptake.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to microbial growth and cancer proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | Disruption of cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cells | Activation of caspases |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Modulation of inflammatory signaling pathways |
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
